molecular formula C8H11N3O3 B1424845 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1250343-44-2

1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1424845
CAS No.: 1250343-44-2
M. Wt: 197.19 g/mol
InChI Key: AJAXVPMCOPZDFD-UHFFFAOYSA-N
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Description

1-[(Oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

  • Formation of the Triazole Ring: The triazole ring can be formed through a [3+2] cycloaddition reaction, often referred to as the Huisgen cycloaddition, between an azide and an alkyne.

  • Introduction of the Oxolan-2-yl Methyl Group: The oxolan-2-yl methyl group can be introduced through a nucleophilic substitution reaction, where the appropriate halide precursor reacts with the triazole intermediate.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reactions. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[(Oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the triazole ring or the oxolan-2-yl methyl group.

  • Substitution: Nucleophilic substitution reactions can introduce new substituents at various positions on the triazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

  • Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them useful for various applications.

Scientific Research Applications

1-[(Oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

  • Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial infections and cancer.

  • Material Science: Its unique structure makes it suitable for the development of new materials with specific properties, such as enhanced thermal stability or biocompatibility.

  • Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules, facilitating the creation of new chemical entities.

Mechanism of Action

The mechanism by which 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid exerts its effects depends on its specific application. For instance, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

  • 1-[(Oxolan-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid

  • 1-[(Oxolan-2-yl)propyl]-1H-1,2,3-triazole-4-carboxylic acid

  • 1-[(Oxolan-2-yl)butyl]-1H-1,2,3-triazole-4-carboxylic acid

Uniqueness: 1-[(Oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific structural features, such as the presence of the oxolan-2-yl methyl group. This group can influence the compound's reactivity and interaction with biological targets, making it distinct from other triazole derivatives.

Properties

IUPAC Name

1-(oxolan-2-ylmethyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c12-8(13)7-5-11(10-9-7)4-6-2-1-3-14-6/h5-6H,1-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJAXVPMCOPZDFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250343-44-2
Record name 1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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